molecular formula C7H4BrN3O B12353661 7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one

7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one

Cat. No.: B12353661
M. Wt: 226.03 g/mol
InChI Key: CICICVSOORMTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8aH-pyrido[2,3-b]pyrazin-3-one is a fused bicyclic heterocyclic compound comprising a pyridine ring fused with a pyrazinone moiety. The bromo analog likely exhibits a higher molecular weight (~356.1 g/mol) and altered solubility due to bromine’s larger atomic radius and polarizability compared to chlorine.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3,5H

InChI Key

CICICVSOORMTAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=O)C=NC21)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrido-Pyrazinone Derivatives

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Core Heterocycle
7-Bromo-8aH-pyrido[2,3-b]pyrazin-3-one Br at position 7 C₇H₄BrN₃O ~356.1 (estimated) Pyrido[2,3-b]pyrazin-3-one
6-Chloro-pyrido[2,3-b]pyrazin-3-one Cl at position 6 C₇H₆ClN₃O 317.23 Pyrido[2,3-b]pyrazin-3-one
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Br at position 7, methyl at N1 C₈H₇BrN₂O₂ 275.06 Pyrido[2,3-b][1,4]oxazin-2-one

Key Observations :

  • Steric Impact : The methyl group in 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one introduces steric hindrance, reducing accessibility to the heterocyclic core compared to unmethylated analogs .

Key Observations :

  • The bromo substituent in 7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in chloro analogs due to lower leaving-group ability .
  • Unlike sulfur-containing analogs (e.g., thieno-thiophene derivatives in ), the pyrazinone core lacks sulfur atoms, reducing π-conjugation but improving solubility in polar solvents .

Key Observations :

  • Chloro and bromo pyrido-pyrazinones may exhibit divergent biological activities due to differences in lipophilicity (bromo > chloro), affecting membrane permeability .
  • The absence of sulfur atoms in pyrido-pyrazinones (vs. thieno-thiophenes) may reduce cytotoxicity but also limit broad-spectrum antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.